molecular formula C18H19N5O3S2 B11007984 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

Cat. No.: B11007984
M. Wt: 417.5 g/mol
InChI Key: FQJLDLUGUPPOJC-UHFFFAOYSA-N
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Description

5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a pyrimidine ring, and a thiadiazole ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of 4,6-dimethylpyrimidine-2-thiol, which is then reacted with a suitable alkylating agent to form the sulfanyl derivative. This intermediate is further reacted with furan-2-carboxylic acid and 1,3,4-thiadiazole derivatives under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide stands out due to its unique combination of functional groups and rings, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H19N5O3S2

Molecular Weight

417.5 g/mol

IUPAC Name

5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C18H19N5O3S2/c1-10-8-11(2)20-17(19-10)27-9-12-5-6-13(26-12)15(24)21-18-23-22-16(28-18)14-4-3-7-25-14/h5-6,8,14H,3-4,7,9H2,1-2H3,(H,21,23,24)

InChI Key

FQJLDLUGUPPOJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NC3=NN=C(S3)C4CCCO4)C

Origin of Product

United States

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